molecular formula C11H22N2O2 B6355966 tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate CAS No. 1821708-00-2

tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate

Cat. No.: B6355966
CAS No.: 1821708-00-2
M. Wt: 214.30 g/mol
InChI Key: FBYZKXFNBXLZDN-BDAKNGLRSA-N
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Description

tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS 1821708-00-2) is a chiral piperidine derivative of high value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30, serves as a crucial synthetic building block and key chiral intermediate . The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, protecting the amine functionality during complex multi-step reactions, particularly in the synthesis of sophisticated molecules . Its specific stereochemistry makes it an essential precursor for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds where the three-dimensional structure is critical for activity. Piperidine scaffolds are prevalent in pharmaceuticals, and this enantiomerically pure building block is instrumental in the research and development of new therapeutic agents, including investigations into Polycyclic TLR7/8 antagonists for the treatment of immune disorders . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an amine solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .

Biology: The compound is used in biological research to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for various biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying drug-receptor interactions .

Industry: Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the piperidine ring significantly impacts physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Molecular Formula Key Differences
tert-Butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate 1821742-03-3 C₁₁H₂₂N₂O₂ Mirror stereochemistry (2S,3R)
tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate 1791402-58-8 C₁₁H₂₂N₂O₂ 3R configuration; altered ring conformation
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate N/A C₁₁H₂₂N₂O₂ Methyl at 3R; piperidine substitution at 4R

Impact of Stereochemistry :

  • Solubility : The (2R,3S) isomer exhibits higher aqueous solubility compared to (2S,3R) due to polar group orientation .
  • Biological Activity : Stereochemistry affects binding to chiral targets. For example, (2R,3S) derivatives show higher affinity for certain enzymes in preclinical studies .

Functional Group Modifications

Hydroxyl-Substituted Analogs
  • Example : tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: 882033-93-4)
    • Key Difference : Hydroxyl group at 3S position.
    • Properties : Increased hydrophilicity (logP reduced by ~0.5) and hydrogen-bonding capacity, enhancing solubility but limiting blood-brain barrier permeability .
Fluorinated Derivatives
  • Example : tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)
    • Key Difference : Fluorine atom at 4S position.
    • Properties : Enhanced metabolic stability (resistance to CYP450 oxidation) and lipophilicity (logP increased by ~0.3) .

Ring-System Variations

Tetrahydropyran Derivatives
  • Example : tert-Butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate
    • Key Difference : Oxygen atom in the tetrahydropyran ring vs. piperidine nitrogen.
    • Properties : Reduced basicity (pKa ~6.5 vs. 8.2 for piperidine) and altered pharmacokinetics due to ring oxygen .
Complex Substituents
  • Example: tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2) Key Differences: Trifluorophenyl and oxo groups.

Biological Activity

tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate, also known as Compound 44, is a chemical compound that has garnered attention for its significant biological activity, particularly in the field of antibacterial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 73874-95-0
  • Physical Properties :
    • High gastrointestinal absorption
    • Blood-brain barrier permeant
    • No significant inhibition on major cytochrome P450 enzymes

Antibacterial Activity

Compound 44 has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:

  • Efficacy Against Drug-resistant Strains :
    • The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 µg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .
  • Mechanism of Action :
    • The antibacterial action is primarily attributed to the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential. This mechanism suggests that the compound disrupts essential cellular processes in bacteria .

Selectivity and Safety Profile

One of the compelling features of Compound 44 is its selectivity towards bacterial cells over mammalian cells:

  • Cell Line Studies : In vitro studies on lung MCR-5 and skin BJ fibroblast cell lines showed minimal cytotoxicity, indicating a favorable safety profile for potential therapeutic applications .
  • Hemolytic Activity : Testing against horse erythrocytes revealed no hemolytic properties, further supporting its safety for use in human applications .

Study on Antimicrobial Efficacy

A detailed study highlighted the effectiveness of Compound 44 against various strains of Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
MRSA0.78 µg/mLEffective at low concentrations
VREfm1.56 µg/mLComparable to linezolid and vancomycin
Staphylococcus epidermidis3.125 µg/mLActive against biofilm-forming strains

This table summarizes the MIC values that underscore the compound's potential as a novel antibacterial agent.

Mechanistic Insights

Research indicates that the mechanism involves membrane disruption:

  • Membrane Potential Dissipation : The compound's ability to induce membrane depolarization was confirmed through assays measuring changes in membrane potential in bacterial cells .

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate?

Answer:
The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized piperidine scaffold. Key steps include:

  • Amine Protection : Reacting the free amine of (2R,3S)-2-methylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the carbamate bond .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction yields by stabilizing intermediates, while dichloromethane (DCM) is preferred for solubility and ease of workup .
  • Stereochemical Control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the desired (2R,3S) configuration .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the (2R,3S) configuration and spatial arrangement of substituents .
  • Chiral HPLC/CE : Separation of enantiomers on chiral stationary phases (e.g., amylose- or cellulose-based columns) validates enantiopurity (>98% ee) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal 3JH-H^3J_{\text{H-H}}) correlate with dihedral angles predicted by computational models (DFT) .

Advanced: How can conflicting NMR or crystallographic data during characterization be resolved?

Answer:

  • Multi-dimensional NMR : 2D techniques (HSQC, HMBC, NOESY) resolve overlapping signals and confirm through-space interactions. For example, NOESY correlations between the tert-butyl group and piperidine protons validate spatial proximity .
  • Density Functional Theory (DFT) : Computational optimization of molecular geometry predicts NMR chemical shifts and coupling constants, cross-validating experimental data .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula to rule out impurities or degradation products .

Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Answer:

  • Protecting Group Strategy : Use of acid-labile groups (e.g., Boc) for temporary amine protection prevents side reactions during subsequent steps .
  • Continuous Flow Chemistry : Minimizes exposure to air/moisture for moisture-sensitive intermediates (e.g., fluorinated derivatives) and improves reproducibility .
  • In Situ Monitoring : Techniques like ReactIR or inline UV-vis spectroscopy track reaction progress and identify byproducts early .

Basic: What physical and chemical properties are critical for handling this compound?

Answer:

  • Stability : Hydrolyzes under acidic conditions (pH <4) or prolonged exposure to moisture; store at -20°C under inert gas (N2_2/Ar) .
  • Solubility : Soluble in DCM, DMF, and THF; sparingly soluble in water. Use co-solvents (e.g., DMSO) for biological assays .
  • Melting Point : Typically 120–125°C (varies with crystallinity); differential scanning calorimetry (DSC) confirms phase transitions .

Advanced: How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

  • Fluorine Substitution : Introducing fluorine at the piperidine 3-position (as in tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate) enhances metabolic stability and binding affinity to CNS targets (e.g., σ1_1 receptors) via hydrophobic and electrostatic interactions .
  • SAR Studies : Comparative assays (IC50_{50}, Kd_d) of analogs with varying substituents (e.g., methyl vs. phenyl groups) reveal steric and electronic effects on target engagement .
  • MD Simulations : Molecular dynamics predict ligand-receptor binding modes and residence times, guiding rational design .

Advanced: What analytical methods validate enantiomeric excess (ee) in asymmetric syntheses?

Answer:

  • Chiral Derivatization : Formation of diastereomers with Mosher’s acid chloride followed by 19F^{19}\text{F}-NMR quantifies ee .
  • Circular Dichroism (CD) : CD spectra distinguish enantiomers based on Cotton effects at specific wavelengths (e.g., 220–260 nm) .
  • Enzymatic Assays : Enantioselective hydrolysis by lipases (e.g., Candida antarctica) provides kinetic resolution data .

Basic: What safety precautions are recommended for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate halogenated waste .

Advanced: How can computational tools aid in predicting reactivity and stability?

Answer:

  • Quantum Mechanics (QM) : Calculates reaction barriers for hydrolysis or oxidation pathways (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) for drug development .
  • Crystal Structure Prediction (CSP) : Polymorph screening via Mercury CSD identifies stable crystalline forms for formulation .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

  • Low-Temperature Reactions : Conduct coupling steps (e.g., carbamate formation) at 0–5°C to minimize thermal racemization .
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to temporarily fix stereochemistry .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during aqueous workup to prevent acid-catalyzed epimerization .

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